Structural Uniqueness Assessment: CAS 1370243-61-0 Versus Closest Patent-Listed Analogs
N-(Furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is listed as Reference Example 629 in US Patent US10202379B2 [1]. The patent discloses numerous reference examples with associated biological data (e.g., Reference Example 244 with EC50 = 108 nM against a cap-dependent endonuclease target, and Reference Example 463 with EC50 = 5 nM) [2]. However, no quantitative biological activity data specific to Reference Example 629 is publicly disclosed in the patent document or in any other primary research article indexed in major scientific databases as of the search date.
| Evidence Dimension | Disclosed biological activity in patent |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | Reference Example 244 (EC50 = 108 nM); Reference Example 463 (EC50 = 5 nM) in the same patent |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Cap-dependent endonuclease inhibition assay (US10202379B2 patent) |
Why This Matters
Without disclosed biological data, no quantitative differentiation from structurally related patent examples can be established, and the compound's procurement value relative to data-rich analogs remains undetermined.
- [1] US Patent US10202379B2. Substituted polycyclic carbamoyl pyridone derivative prodrug. Reference Example 629. View Source
- [2] BindingDB entry for BDBM346646 (US10202379, Reference Example 244): EC50 = 108 nM; BDBM346837 (Reference Example 463): EC50 = 5 nM. Accessed via BindingDB. View Source
